molecular formula C17H10BrN5O4 B215987 6-Amino-3-(4-bromophenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(4-bromophenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B215987
M. Wt: 428.2 g/mol
InChI Key: TYGPQYCWMDXASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(4-bromophenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 6-Amino-3-(4-bromophenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that the compound may act through the inhibition of certain enzymes or the disruption of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 6-Amino-3-(4-bromophenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to possess anti-inflammatory properties. In addition, studies have suggested that the compound may have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-3-(4-bromophenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its potential as a versatile tool for various applications, such as medicinal chemistry, agriculture, and material science. However, the limitations of using this compound include its toxicity and potential side effects, which may require careful handling and monitoring.

Future Directions

There are several future directions for the study of 6-Amino-3-(4-bromophenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include further investigation of its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, research could focus on the development of new methods for the synthesis of this compound, as well as its potential applications in agriculture and material science. Finally, studies could be conducted to determine the long-term effects of this compound on human health and the environment.

Synthesis Methods

The synthesis of 6-Amino-3-(4-bromophenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromoacetophenone, ethyl cyanoacetate, and 5-nitro-2-furaldehyde in the presence of ammonium acetate and ethanol. The resulting product is then reacted with hydrazine hydrate and ammonium acetate to obtain the final compound.

Scientific Research Applications

6-Amino-3-(4-bromophenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs).

properties

Product Name

6-Amino-3-(4-bromophenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C17H10BrN5O4

Molecular Weight

428.2 g/mol

IUPAC Name

6-amino-3-(4-bromophenyl)-4-(5-nitrofuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H10BrN5O4/c18-9-3-1-8(2-4-9)15-14-13(11-5-6-12(26-11)23(24)25)10(7-19)16(20)27-17(14)22-21-15/h1-6,13H,20H2,(H,21,22)

InChI Key

TYGPQYCWMDXASU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(O4)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(O4)[N+](=O)[O-])Br

Origin of Product

United States

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